molecular formula C18H18FNO3 B11020233 N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine

N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine

Cat. No.: B11020233
M. Wt: 315.3 g/mol
InChI Key: IEYZXUCCAQCZEZ-KIYNQFGBSA-N
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Description

{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine is a chemical compound with the molecular formula C18H18FNO3 and a molar mass of 315.34 g/mol This compound is known for its unique structural features, which include a fluorobiphenyl moiety and an alanine derivative

Preparation Methods

The synthesis of {N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity.

Chemical Reactions Analysis

{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine undergoes various chemical reactions, including:

Scientific Research Applications

{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine can be compared with other similar compounds, such as:

    {N}-[2-(2-chlorobiphenyl-4-yl)propanoyl]-L-alanine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

    {N}-[2-(2-bromobiphenyl-4-yl)propanoyl]-L-alanine: The presence of a bromine atom can influence the compound’s physical properties and interactions with biological targets.

    {N}-[2-(2-iodobiphenyl-4-yl)propanoyl]-L-alanine: The iodine atom can affect the compound’s stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

(2S)-2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]propanoic acid

InChI

InChI=1S/C18H18FNO3/c1-11(17(21)20-12(2)18(22)23)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)(H,22,23)/t11?,12-/m0/s1

InChI Key

IEYZXUCCAQCZEZ-KIYNQFGBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC(C)C(=O)O

Origin of Product

United States

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